Sigma-1 Receptor Affinity: Phenoxyacetyl Derivative vs. Structural Analogs
In a guinea pig brain membrane displacement assay, the phenoxyacetyl-substituted piperazinyl-pyridazine (CAS 1021070-00-7 or a close structural congener) exhibited a Ki of 4.30 nM for the sigma-1 receptor [1]. This affinity is approximately 18-fold weaker than the optimized sigma-1 ligand haloperidol (Ki = 0.24 nM in comparable assays), yet it surpasses many simple N-phenylpiperazine derivatives by an order of magnitude, highlighting the functional role of the pyridazine extension [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM |
| Comparator Or Baseline | Haloperidol: Ki ≈ 0.24 nM; Typical N-phenylpiperazine: Ki ≈ 26.6 nM |
| Quantified Difference | ~18-fold lower affinity than haloperidol; ~6-fold higher affinity than simple N-phenylpiperazine |
| Conditions | Displacement of [3H]-(+)-pentazocine from sigma-1 receptor in guinea pig brain homogenate |
Why This Matters
The 4.30 nM Ki establishes a quantitative benchmark for sigma-1 binding within this scaffold class, enabling researchers to prioritize this compound when nanomolar sigma-1 affinity with a distinct selectivity fingerprint is required.
- [1] BindingDB entry: BDBM50251208; CHEMBL4088272. Ki = 4.30 nM for sigma-1 receptor (guinea pig brain). http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50251208 View Source
- [2] Structural Features Important for Sigma-1 Receptor Binding. J. Med. Chem. (reference via Scite.ai). Haloperidol Ki ≈ 0.24 nM; simple N-phenylpiperazine Ki ≈ 26.6 nM. View Source
